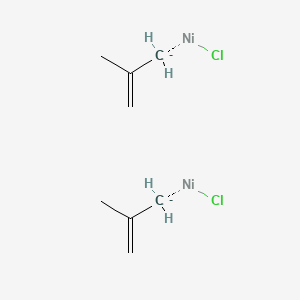

Methallylnickel chloride dimer

説明

Methallylnickel chloride dimer is a unique chemical compound with the empirical formula C8H14Cl2Ni2 . It is often used as a catalyst in various chemical reactions .

Synthesis Analysis

The synthesis of Methallylnickel chloride dimer involves combining it with other compounds in the presence of a solvent such as tetrahydrofuran (THF) . The lability of certain ligands allows a wide variety of them to be used, including mono- and bidentate phosphines, diimines, and N-heterocyclic carbenes .Molecular Structure Analysis

The molecular structure of Methallylnickel chloride dimer is represented by the SMILES stringCC(=C)C[Ni]Cl.CC(=C)C[Ni]Cl . The InChI key for this compound is IRANYUJDLSDOAV-UHFFFAOYSA-L . Chemical Reactions Analysis

Methallylnickel chloride dimer is known to be an effective precatalyst in a variety of nickel-catalyzed transformations . It can activate by either a Ni−B or Ni Ni transmetalation event, depending on the reaction conditions .Physical And Chemical Properties Analysis

Methallylnickel chloride dimer has a molecular weight of 298.49 . It is a catalyst with a nickel core .科学的研究の応用

Synthesis and Reactivity : Methallylnickel chloride dimer is used in synthesizing various nickel complexes, which exhibit diverse reactivity, particularly towards ethylene and other ligands. These complexes are characterized using NMR, IR, and mass spectrometry techniques, and their crystal structures are often determined (Trofymchuk et al., 2013).

Coordination Chemistry : Studies in coordination chemistry reveal how Methallylnickel chloride dimer reacts with other compounds, including palladium complexes. The research also touches on the movement and isomerization of the π-methallyl group in these reactions (Leeuwen et al., 1969).

Catalytic Applications : The compound finds use in catalytic processes, such as the Grignard Nozaki-Hiyama methallylation, highlighting its role in organic synthesis and potential applications in industrial chemistry (Hassan et al., 2011).

Chemical Kinetics and Mechanisms : Research on the kinetics of free radical interactions involving Methallylnickel chloride dimer provides insights into the mechanisms of chemical reactions and catalysis (Énglin et al., 1973).

Structural Analysis : Studies on the crystal and molecular structure of bis-methallylnickel, a related compound, contribute to the understanding of its bonding and geometry, which is critical in the design of new materials and catalysts (Uttech & Dietrich, 1965).

Polymerization and Ethylene Oligomerization : The compound is used in synthesizing cationic Methallylnickel and (Meth)allylpalladium complexes that have applications in the oligomerization of ethylene, an important process in polymer science (Heinicke et al., 2005).

Gene Expression Control : In a broader context, Methallylnickel chloride dimer and related compounds contribute to the field of biotechnology, particularly in the control of gene expression using small molecules (Pollock & Clackson, 2002).

Safety And Hazards

特性

IUPAC Name |

chloronickel;2-methanidylprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C4H7.2ClH.2Ni/c2*1-4(2)3;;;;/h2*1-2H2,3H3;2*1H;;/q2*-1;;;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAFZHGSCUNHUFV-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)[CH2-].CC(=C)[CH2-].Cl[Ni].Cl[Ni] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14Cl2Ni2-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601047762 | |

| Record name | Methallylnickel chloride dimer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601047762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methallylnickel chloride dimer | |

CAS RN |

12145-60-7 | |

| Record name | Methallylnickel chloride dimer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601047762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methyl-1H-naphtho[1,2-d]imidazol-5-amine](/img/structure/B576828.png)

![(5Z)-3-methyl-5-[[(1R,4S,7R)-4,8,8-trimethyl-9-tricyclo[5.2.2.01,5]undec-5-enyl]methylidene]furan-2-one](/img/structure/B576838.png)